molecular formula C9H9BN2O3 B13468801 (1-acetyl-1H-indazol-6-yl)boronic acid

(1-acetyl-1H-indazol-6-yl)boronic acid

Cat. No.: B13468801
M. Wt: 203.99 g/mol
InChI Key: VSAPXEOKEOFGED-UHFFFAOYSA-N
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Description

(1-acetyl-1H-indazol-6-yl)boronic acid is a boronic acid derivative featuring an indazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the boronic acid and indazole moieties endows it with unique chemical properties that make it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the indazole ring, followed by borylation using boronic acid reagents .

Industrial Production Methods

While specific industrial production methods for (1-acetyl-1H-indazol-6-yl)boronic acid are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-acetyl-1H-indazol-6-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the indazole ring can introduce a wide range of functional groups.

Mechanism of Action

The mechanism of action of (1-acetyl-1H-indazol-6-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition. The indazole ring can interact with various biological targets, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    (1H-indazol-6-yl)boronic acid: Lacks the acetyl group, which can influence its reactivity and interactions.

    (1-methyl-1H-indazol-6-yl)boronic acid:

Uniqueness

(1-acetyl-1H-indazol-6-yl)boronic acid is unique due to the presence of both the acetyl and boronic acid groups, which confer distinct chemical properties. The acetyl group can influence the compound’s reactivity and interactions, while the boronic acid group provides versatility in forming reversible covalent bonds.

Properties

Molecular Formula

C9H9BN2O3

Molecular Weight

203.99 g/mol

IUPAC Name

(1-acetylindazol-6-yl)boronic acid

InChI

InChI=1S/C9H9BN2O3/c1-6(13)12-9-4-8(10(14)15)3-2-7(9)5-11-12/h2-5,14-15H,1H3

InChI Key

VSAPXEOKEOFGED-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=NN2C(=O)C)(O)O

Origin of Product

United States

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